molecular formula C12H18N4O3 B2997566 ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate CAS No. 320420-03-9

ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate

Cat. No. B2997566
CAS RN: 320420-03-9
M. Wt: 266.301
InChI Key: OEJRVXYNRJTJSB-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate is a chemical compound with the molecular formula C12H18N4O3 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate is represented by the formula C12H18N4O3 . The molecular weight of the compound is 266.301.

Scientific Research Applications

Synthesis and Application in Dye Technology

  • The synthesis of novel intermediates for cyanine dyes via quaternization of N-heterocycles with acrylamide and N-alkyl acrylamides demonstrates the utility of acrylamide derivatives in developing fluorescent compounds. These intermediates possess activated groups that are precursors to various types of cyanine dyes, showcasing the application of ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate related structures in dye technology (Deligeorgiev, Vasilev, & Drexhage, 2005).

Photophysical Properties for Optical Applications

  • Research on pyridine-carbazole acrylonitrile derivatives, including synthesis and characterization, reveals their high fluorescence and potential for optical applications. These compounds show promise for use in materials science, particularly in the development of new fluorescent materials with specific optical properties (Pérez-Gutiérrez, Percino, Chapela, Cerón, Maldonado, & Ramos‐Ortiz, 2011).

Potential Anticancer Agents

  • Novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives have been evaluated as potent anticancer agents. These studies focus on the synthesis of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives, exploring their anticancer activity against various cancer cell lines. The findings suggest that these compounds may serve as leads for the development of new anticancer drugs (Sroor, Aboelenin, Mahrous, Mahmoud, Elwahy, & Abdelhamid, 2020).

Understanding Molecular Isomerism

  • A study investigating why ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues predominantly exist as Z-isomers provides insights into the molecular stability and isomerism of these compounds. The research, utilizing density functional methods, highlights the importance of hydrogen bonding and steric effects in determining the isomeric stability of these molecules (Sung, Sung, Sung, & Zhuang, 2006).

Safety and Hazards

The safety data sheet for ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate indicates that there are no known hazards associated with this compound .

properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(piperidin-1-ylamino)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-19-12(18)15-11(17)10(8-13)9-14-16-6-4-3-5-7-16/h9,14H,2-7H2,1H3,(H,15,17,18)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJRVXYNRJTJSB-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNN1CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NN1CCCCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate

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